2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole

Vue d'ensemble

Description

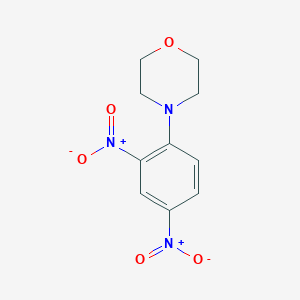

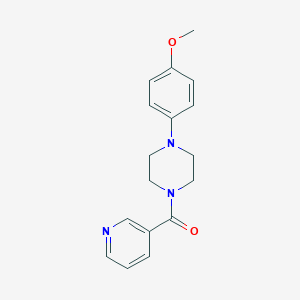

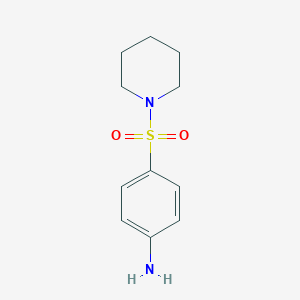

2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole is a chemical compound with the molecular formula C14H8N4O5 . It is used for research and development purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole include a melting point of 225-226 °C, a predicted boiling point of 523.0±60.0 °C, and a predicted density of 1.466±0.06 g/cm3 .Applications De Recherche Scientifique

Corrosion Inhibition : 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole derivatives have been studied for their effect on the corrosion of metals. For instance, one study demonstrated that a particular derivative inhibited the corrosion of mild steel in hydrochloric acid, while another accelerated it. The efficiency of these derivatives as corrosion inhibitors seems to depend on their electronic properties and their ability to adsorb onto metal surfaces (Lagrenée et al., 2001).

Synthesis and Spectral Characteristics : The synthesis and spectral characteristics of oxadiazole derivatives have been a subject of research. This includes the optimized synthesis of certain derivatives and their potential applications in various fields such as organic electroluminescent devices due to their fluorescence properties (Hai, 2012); (Chen et al., 2008).

Thermodynamic Properties : The thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been examined for its potential as a corrosion inhibitor. It displayed high efficiency in inhibiting corrosion in sulfuric acid media, with the inhibition process occurring through adsorption (Bouklah et al., 2006).

Electron Transport Materials : Oxadiazole derivatives are being researched for their potential as electron transport materials. Their thermal stability and low orbital levels make them promising candidates for use in organic optoelectronic devices (Liu et al., 2007).

Anion Chemosensors : Some derivatives of 2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole have been used to develop anion fluorescent and colorimetric chemosensors, demonstrating high selectivity for certain anions (Tong et al., 2003).

Corrosion Inhibitors in Acidic Media : The application of 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole as a corrosion inhibitor in acidic environments has been explored. The study found that these compounds effectively inhibited corrosion of mild steel in hydrochloric and sulfuric acid media (Bentiss et al., 2004).

Liquid Crystalline Properties : The oxadiazole-based liquid crystal was found to exhibit high electron mobility in thin film, suggesting potential applications in electronic devices (Tokuhisa et al., 1997).

Safety And Hazards

Propriétés

IUPAC Name |

2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O5/c19-17(20)11-5-1-3-9(7-11)13-15-16-14(23-13)10-4-2-6-12(8-10)18(21)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOTVYMOQXKMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364937 | |

| Record name | 2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole | |

CAS RN |

2491-89-6 | |

| Record name | 2,5-bis(3-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)

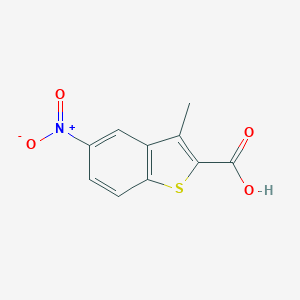

![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)

![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)